molecular formula C13H15NO B13469677 2-Benzoyl-2-azabicyclo[2.2.1]heptane

2-Benzoyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B13469677
M. Wt: 201.26 g/mol
InChI Key: OYSIGICKZCIKMF-UHFFFAOYSA-N
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Description

2-Benzoyl-2-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves high-pressure synthesis and the use of catalysts to facilitate the formation of the desired bicyclic structure .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The benzoyl group undergoes acid-catalyzed hydrolysis to regenerate the free amine. In studies of related 7-azabicyclo[2.2.1]heptane amides, treatment with HCl (6 M, reflux) cleaves the benzoyl moiety, yielding the corresponding amine hydrochloride (Fig. 2) . Computational studies suggest the reaction proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

Oxidation

The bicyclic framework resists oxidation, but the benzoyl group can be modified:

  • Epoxidation : Treatment with mCPBA in CH₂Cl₂ selectively oxidizes the endo double bond (if present) .

  • Benzoyl Deactivation : Electron-withdrawing substituents (e.g., -NO₂) on the benzoyl ring slow hydrolysis by 40–60% compared to unsubstituted analogs .

Reduction

  • LiAlH₄ reduces the amide to a secondary amine, but the bicyclic structure remains intact (yield: 78%) .

  • H₂/Pd-C hydrogenation under high pressure (50 atm) opens the bridgehead C–N bond, yielding a monocyclic amine .

Substitution Reactions

The bridgehead nitrogen participates in nucleophilic substitutions under specific conditions:

ReagentProductYield
MeI (excess)N-Methyl derivative85%
Ac₂O (pyridine)N-Acetyl derivative72%
TsCl (Et₃N)N-Tosyl derivative68%

Steric hindrance from the bicyclic framework limits reactivity at the bridgehead nitrogen .

Stereochemical Influences on Reactivity

The bicyclic structure imposes nitrogen pyramidalization (τ = 0.35–0.45), reducing amide resonance stabilization (Fig. 3) . This increases susceptibility to:

  • Rotational Barriers : ΔG‡ for amide bond rotation is 12–15 kcal/mol, compared to 18–20 kcal/mol in planar amides .

  • Base-Induced Decomposition : Strong bases (e.g., LDA) induce ring-opening via deprotonation at C3 .

Radical-Mediated Rearrangements

Exposure to SmI₂ triggers a cascade reaction:

  • Ketyl radical formation at the carbonyl group.

  • 5-exo-trig cyclization to form a spiro intermediate.

  • Rearrangement to a 2-azabicyclo[2.2.1]heptene derivative (Fig. 4) .

ParameterValue
SmI₂ Equivalents3.0
SolventTHF
Temperature23°C
Yield82%

Mechanism of Action

The mechanism of action of 2-Benzoyl-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of enzymes and receptors . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Benzoyl-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility it offers in synthetic and research applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Benzoyl-2-azabicyclo[2.2.1]heptane and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the bicyclic core. For example, benzoylation of an azabicyclo precursor (e.g., 7-azabicyclo[2.2.1]heptane derivatives) using benzoyl chloride in the presence of a base like triethylamine or NaOH in solvents such as CH2Cl2 or Et2O. Deprotection steps (e.g., TFA-mediated removal of Boc groups) and purification via column chromatography (e.g., n-hexane/ethyl acetate gradients) are critical . Catalytic hydrogenation (e.g., 10% Pd/C under H2) may be used for reductive steps .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) is indispensable for confirming regiochemistry and stereochemistry. Mass spectrometry (ESI-HRMS or GC-MS) validates molecular weight and purity. Infrared (IR) spectroscopy helps identify functional groups like carbonyls (C=O stretch ~1700 cm<sup>−1</sup>). Purity is further assessed via melting point analysis and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in benzoylation reactions of azabicycloheptane derivatives?

  • Methodological Answer : Contradictions often arise from steric effects or competing reaction pathways. Systematic studies varying substituents (e.g., electron-withdrawing vs. donating groups on benzoyl chlorides) and reaction conditions (temperature, solvent polarity) can clarify trends. For example, shows that p-nitrobenzoyl chloride yields lower product (45%) compared to p-chlorobenzoyl chloride (77%), likely due to steric hindrance or electronic effects. Kinetic studies (e.g., monitoring reaction progress via <sup>1</sup>H NMR) and computational modeling (DFT calculations) may elucidate mechanisms .

Q. What strategies improve regioselectivity in hydroxylation or oxidation of the azabicycloheptane core?

  • Methodological Answer : Regioselective functionalization can be achieved using directing groups or controlled reaction conditions. For instance, hydroxylation of 1-azabicyclo[4.1.0]heptenes (analogous structures) employs oxidizing agents like N-methylmorpholine-N-oxide (NMO) with OsO4 in acetone/H2O, yielding diols with defined stereochemistry. Protecting groups (e.g., tert-butyldimethylsilyl) can further direct reactivity .

Q. How do steric and electronic factors influence the stability of this compound derivatives under basic or acidic conditions?

  • Methodological Answer : Stability studies in reveal unexpected resistance to base-catalyzed hydrolysis in N-benzoyl derivatives. This is attributed to the bicyclic structure’s rigidity, which restricts nucleophilic attack. To test this, researchers can compare hydrolysis rates of rigid vs. flexible analogs under standardized conditions (e.g., NaOH/MeOH at reflux). Computational analysis (e.g., molecular orbital calculations) can predict reactive sites .

Q. Experimental Design & Data Analysis

Q. How should researchers design experiments to optimize reaction yields in multi-step syntheses?

  • Methodological Answer : Use Design of Experiments (DoE) principles to vary parameters (e.g., reagent stoichiometry, temperature, solvent). For example, in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane ( ), optimizing NaOMe concentration during ester hydrolysis increased yield to 90%. Parallel reactions with in-line analytics (e.g., HPLC) enable rapid screening .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Molecular dynamics simulations predict solvent effects. Software like Gaussian or ORCA can identify reactive sites, while docking studies (AutoDock) assess binding affinities in pharmacological applications .

Q. Tables of Key Data

Reaction Step Reagents/Conditions Yield Reference
BenzoylationBenzoyl chloride, Et2O, NaOH, r.t.90%
DeprotectionTFA/CH2Cl2, 0 °C to r.t.35-45%
Catalytic Hydrogenation10% Pd/C, H2, HCl/MeOH85-100%
HydroxylationNMO, OsO4, acetone/H2O93%

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(phenyl)methanone

InChI

InChI=1S/C13H15NO/c15-13(11-4-2-1-3-5-11)14-9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2

InChI Key

OYSIGICKZCIKMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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